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Introduction

2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with
potential applications in organic synthesis, medicinal chemistry, and materials science. A
thorough understanding of its spectral characteristics is fundamental for its identification, purity
assessment, and for elucidating its role in various chemical transformations. This technical
guide provides a comprehensive overview of the expected spectral data for this compound,
including *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectral data for 2-hydroxy-5-methoxy-4-methylbenzaldehyde is
not extensively available in public databases[1], this guide will leverage data from the closely
related isomer, 2-hydroxy-5-methoxybenzaldehyde, and established principles of spectroscopic
interpretation to provide a detailed and predictive analysis. This approach allows for a robust
understanding of the key spectral features of the target molecule.

Molecular Structure and Predicted Spectral Features
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The structure of 2-hydroxy-5-methoxy-4-methylbenzaldehyde, with its hydroxyl, methoxy,
methyl, and aldehyde functional groups on a benzene ring, gives rise to a unique spectral
fingerprint. The interplay of these substituents, particularly the electronic effects of the electron-
donating methyl and methoxy groups and the electron-withdrawing aldehyde group,
significantly influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in
IR spectroscopy, and the fragmentation patterns in mass spectrometry.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR (*H NMR) is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms. The predicted *H
NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde in a common deuterated
solvent like CDClIs would exhibit distinct signals for the aldehydic, phenolic, aromatic, methoxy,
and methyl protons.

Predicted *H NMR Data

Predicted Chemical

Proton Assignment Shift (3, ppm) Multiplicity Integration
Aldehyde (-CHO) 9.8 -10.0 Singlet 1H
Phenolic (-OH) 10.5-11.5 Singlet (broad) 1H
Aromatic-H (C3-H) ~6.9 Singlet 1H
Aromatic-H (C6-H) ~7.2 Singlet 1H
Methoxy (-OCHs) ~3.9 Singlet 3H
Methyl (-CH3) ~2.2 Singlet 3H

Causality Behind Assignments:

o Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-
withdrawing nature of the carbonyl oxygen, resulting in a characteristic downfield shift.
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Phenolic Proton: The hydroxyl proton is also significantly deshielded and often appears as a
broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

Aromatic Protons: The two aromatic protons will appear as singlets due to the substitution
pattern. The electron-donating effects of the hydroxyl, methoxy, and methyl groups will shield
these protons, causing them to appear at a relatively upfield region for aromatic protons.

Methoxy and Methyl Protons: These protons will appear as sharp singlets in the upfield
region of the spectrum.

Experimental Protocol for *H NMR Spectroscopy

A generalized method for obtaining a tH NMR spectrum is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& 0.00 ppm).

Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[2]

Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-
domain spectrum. Reference the spectrum to the TMS signal.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the carbon framework of a molecule.

The predicted 3C NMR spectrum of 2-hydroxy-5-methoxy-4-methylbenzaldehyde will show

distinct signals for each of the nine unique carbon atoms.

Predicted **C NMR Data

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_and_Synthetic_Profile_of_Benzyloxy_Substituted_Phenylbenzaldehydes_A_Technical_Guide.pdf
https://www.benchchem.com/product/b3416364/docs?utm_src=pdf-body#spectral-data-of-2-hydroxy-5-methoxy-4-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3416364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Carbon Assignment

Predicted Chemical Shift (8, ppm)

Aldehyde (C=0) 190 - 195
Aromatic C-OH 155 - 160
Aromatic C-OCHs 145 - 150
Aromatic C-CHs 125-130
Aromatic C-H 115-125
Aromatic C (quaternary) 110-120
Methoxy (-OCHs) 55 - 60

Methyl (-CH3) 15-20

Causality Behind Assignments:

o Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon due to the

double bond to oxygen, appearing at the lowest field.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. Carbons attached to electronegative oxygen atoms (C-OH and C-

OCHs) will be deshielded and appear downfield. The presence of the electron-donating

methyl group will have a smaller, but noticeable, effect on the attached and adjacent

carbons.

» Aliphatic Carbons: The methoxy and methyl carbons will appear in the upfield region of the

spectrum.

Experimental Protocol for *C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for tH NMR (20-50 mg in

0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of 13C.

o Data Acquisition: Record the spectrum on a 100 MHz or 125 MHz NMR spectrometer.[2] A

proton-decoupled experiment is typically performed to simplify the spectrum to single lines

for each carbon.
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o Data Processing: Process the FID and reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. The IR spectrum of 2-hydroxy-5-methoxy-4-
methylbenzaldehyde will show characteristic absorption bands for its functional groups.

Predicted IR Data

Functional Group Key Absorption Bands (cm~?)
Phenolic O-H stretch 3200 - 3600 (broad)

Aromatic C-H stretch 3000 - 3100

Aldehydic C-H stretch 2700 - 2850 (often two bands)
Carbonyl (C=0) stretch 1650 - 1680

Aromatic C=C stretch 1500 - 1600

C-O stretch 1000 - 1300

Causality Behind Assignments:

O-H Stretch: The broadness of the O-H band is due to intermolecular hydrogen bonding.

e C-H Stretches: Aromatic and aldehydic C-H stretches appear at characteristic frequencies.
The aldehydic C-H stretch is often a doublet due to Fermi resonance.[3]

e C=0 Stretch: The carbonyl stretch is a strong, sharp band. Its position can be influenced by
conjugation with the aromatic ring and hydrogen bonding.

e C=C and C-O Stretches: The aromatic ring and C-O ether linkages also give rise to
characteristic absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the sample with dry KBr and pressing it into a thin disk. For a liquid, a thin film can be
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prepared between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Background Correction: A background spectrum (of air or the pure KBr pellet) should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. The molecular weight of 2-hydroxy-5-methoxy-4-methylbenzaldehyde (CoH1003)
is 166.17 g/mol .[4]

Predicted Mass Spectrometry Data

m/z Value Interpretation

166 Molecular ion (M*)

165 Loss of a hydrogen atom ([M-H]*)
137 Loss of an ethyl group or CO and H
123 Further fragmentation

Causality Behind Fragmentation:
e Molecular lon: The peak corresponding to the intact molecule will be observed.
e [M-H]*: Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes.

o Further Fragmentation: Subsequent fragmentation can involve the loss of other small
molecules or radicals, leading to a characteristic fragmentation pattern.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
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Liquid Chromatography (LC-MS).

« lonization: An appropriate ionization technique is used, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.qg.,
qguadrupole, time-of-flight).

» Detection: The abundance of each ion is measured by a detector.

Visualization of Key Structural and Spectroscopic
Relationships
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Caption: Workflow of Spectroscopic Analysis.
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Conclusion

This technical guide provides a detailed predictive analysis of the tH NMR, 13C NMR, IR, and
Mass Spectrometry data for 2-hydroxy-5-methoxy-4-methylbenzaldehyde. By leveraging
data from analogous compounds and fundamental spectroscopic principles, a comprehensive
spectral profile has been established. These data and protocols serve as a valuable resource
for researchers in the fields of chemical synthesis, drug discovery, and materials science,
facilitating the unambiguous identification and characterization of this compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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